
Phthalamic acid, N,N-diisopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalamic acid, N,N-diisopropyl- (PID), is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PID is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 221.3 g/mol. This compound is widely used in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of Phthalamic acid, N,N-diisopropyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Phthalamic acid, N,N-diisopropyl- has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, Phthalamic acid, N,N-diisopropyl- has some limitations. It is a toxic compound that can cause harm to humans and animals if not handled properly. Therefore, precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on Phthalamic acid, N,N-diisopropyl-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of Phthalamic acid, N,N-diisopropyl- and its effect on cancer cells. Another direction is to investigate its potential as an antimicrobial agent. Phthalamic acid, N,N-diisopropyl- has been shown to have antimicrobial activity, and further studies are needed to understand its potential in this area. Finally, future studies could investigate the potential of Phthalamic acid, N,N-diisopropyl- in the treatment of neurological disorders. Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Therefore, it may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, Phthalamic acid, N,N-diisopropyl- is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields, including chemistry, biology, and medicine. Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments, but precautions must be taken when working with this compound. Future research on Phthalamic acid, N,N-diisopropyl- could investigate its potential as an anticancer agent, an antimicrobial agent, and in the treatment of neurological disorders.
Synthesemethoden
Phthalamic acid, N,N-diisopropyl- can be synthesized through several methods, including the reaction of phthalic anhydride with diisopropylamine in the presence of a catalyst. The reaction proceeds through an acid-catalyzed imide formation, followed by a base-catalyzed hydrolysis of the imide to yield the final product. Other methods include the reaction of phthalic acid with diisopropylamine, and the reaction of phthalic anhydride with N,N-diisopropylethylamine.
Wissenschaftliche Forschungsanwendungen
Phthalamic acid, N,N-diisopropyl- has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of 2-aminobenzophenones, which have shown potential as anticancer agents. Phthalamic acid, N,N-diisopropyl- has also been used in the synthesis of pyrazole derivatives, which have shown antimicrobial and antitumor activities. In addition, Phthalamic acid, N,N-diisopropyl- has been used in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines, which have shown potential as antitumor agents.
Eigenschaften
CAS-Nummer |
20320-39-2 |
|---|---|
Produktname |
Phthalamic acid, N,N-diisopropyl- |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18) |
InChI-Schlüssel |
PZSITMBIVNJHKF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Andere CAS-Nummern |
20320-39-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



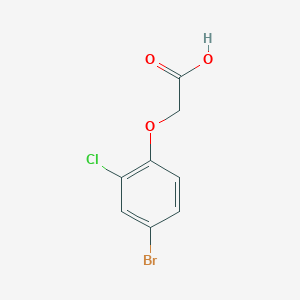
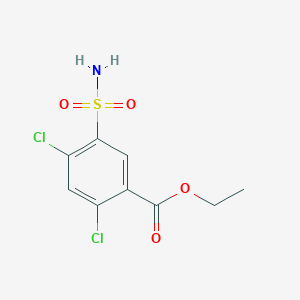
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
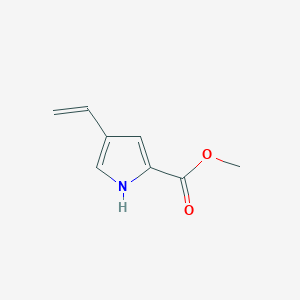
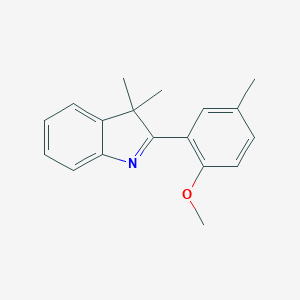
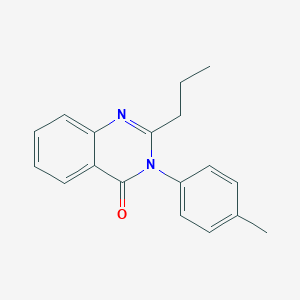

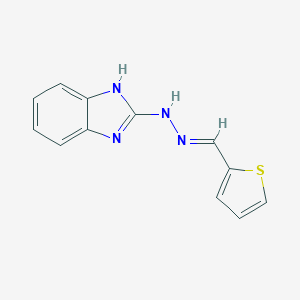
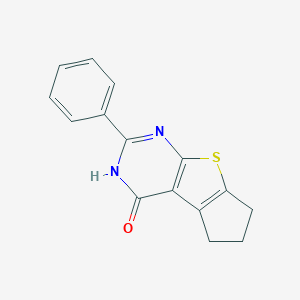


![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)